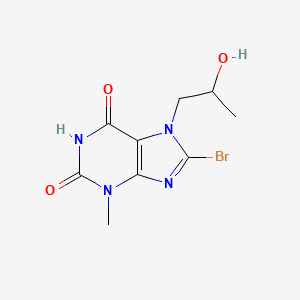

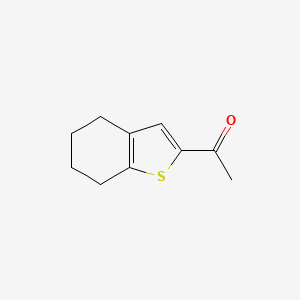

![molecular formula C17H21NO2S B2920245 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane CAS No. 2176201-85-5](/img/structure/B2920245.png)

3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane is a bicyclic structure, which means it consists of two fused rings . The structure is a part of many biologically active compounds .Chemical Reactions Analysis

There are important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . One example is the asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .Wissenschaftliche Forschungsanwendungen

Stereo- and Regiochemistry in 1,3-Dipolar Cycloadditions : Research on 1,3-dipolar cycloadditions to bicyclic olefins such as 2-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene demonstrates the specificity of these reactions, highlighting their potential for synthesizing complex molecules with defined stereochemistry (Taniguchi, Ikeda, & Imoto, 1978).

Atom-Transfer Radical Cyclizations : The use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to form 3-azabicyclo-[3.3.0]octanes is a key example of leveraging this compound in synthetic chemistry. This method provides insights into efficient synthesis routes for derivatives with varied functionalities (Flynn, Zabrowski, & Nosal, 1992).

Phane Chemistry : The integration of small electron systems like cyclopropenylium ion and cyclopropenone into phane chemistry involves the use of bicyclic structures similar to the compound . This research opens pathways for the creation of new families of compounds with unique structural and electronic properties (Gleiter & Merger, 1997).

Synthesis of Azatropanes : The efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, involving amide activation and cyclization, demonstrates the versatility of bicyclic structures in producing pharmaceutically relevant compounds (Singh et al., 2007).

Formation of Complexes with Crown Ethers : The formation of ring-in-ring complexes between crown ethers and rigid structures, such as tetraviologen-based cyclophanes, underlines the importance of these bicyclic structures in supramolecular chemistry. The study provides insights into the interactions between electron-deficient cavities and aromatic guest molecules (Sun et al., 2015).

Synthesis of Bicyclo[6.2.0]deca-1,8-dienes : Research involving the thermal ring-closing reaction of allenynes with phenylsulfonyl functionality showcases the utility of similar bicyclic structures in synthesizing complex frameworks. This study presents a method for constructing various bicyclic frameworks, including oxa- and azabicyclo variants (Mukai, Hara, Miyashita, & Inagaki, 2007).

Zukünftige Richtungen

The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect . Compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as the one you mentioned, could potentially be a part of this research.

Wirkmechanismus

Target of Action

The primary target of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors and transporters.

Mode of Action

The specific mode of action of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane core, such as tropane alkaloids, typically exert their effects by binding to and modulating the activity of their target proteins .

Biochemical Pathways

The exact biochemical pathways affected by 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane core, are known to influence several biochemical pathways, particularly those involving neurotransmitters .

Result of Action

The specific molecular and cellular effects of 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane core, such as tropane alkaloids, are known to have a wide array of biological activities .

Eigenschaften

IUPAC Name |

8-benzylsulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c19-21(20,12-13-4-2-1-3-5-13)18-16-8-9-17(18)11-15(10-16)14-6-7-14/h1-5,16-17H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVSAIQBZBIEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

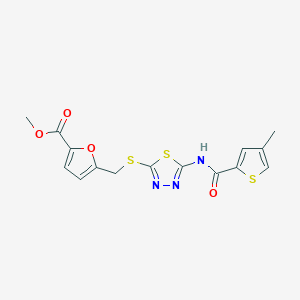

![(3-methyl-4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid](/img/structure/B2920162.png)

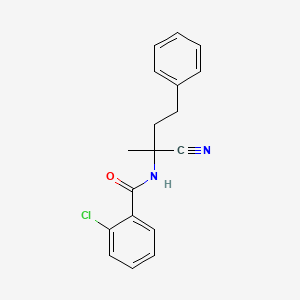

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920172.png)

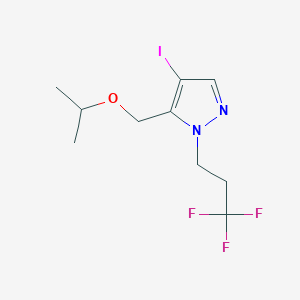

![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2920176.png)